molecular formula C23H22BrCl2N3OS B2755514 2-((3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide CAS No. 899932-25-3

2-((3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide

Cat. No. B2755514
CAS RN: 899932-25-3
M. Wt: 539.31
InChI Key: CMEFTIJYVSWDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C23H22BrCl2N3OS and its molecular weight is 539.31. The purity is usually 95%.
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Scientific Research Applications

Piperazine, a common structural motif, plays a crucial role in agrochemicals and pharmaceuticals due to its ability to modulate pharmacokinetic properties. Incorporating piperazine into biologically active compounds is achieved through Mannich reactions. These compounds find applications in various disease states, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs. Additionally, piperazine derivatives are explored for potential treatments of Parkinson’s and Alzheimer’s diseases. Illegally used as psychoactive substances, they also contribute to antibiotic drugs like Ciprofloxacin and Ofloxacin .

Antibacterial Activity

The title compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, exhibits promising antibacterial activity. Its synthesis involves a four-step protocol, including preparation of the 1,2,4-triazole derivative. Further studies on its antibacterial properties could lead to potential therapeutic applications .

properties

IUPAC Name

2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrCl2N3OS/c24-16-7-5-15(6-8-16)21-22(29-23(28-21)11-3-1-2-4-12-23)31-14-20(30)27-17-9-10-18(25)19(26)13-17/h5-10,13H,1-4,11-12,14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEFTIJYVSWDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrCl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide

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